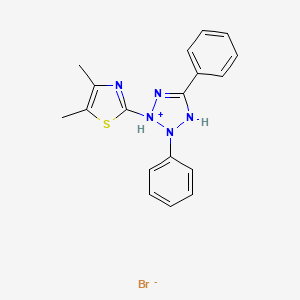
C18H18BrN5S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide, commonly known as MTT, is a yellow tetrazole. It is widely used in cell biology and biochemistry for assessing cell metabolic activity. The compound is reduced to an insoluble purple formazan product by mitochondrial enzymes in living cells, which can be quantified by spectrophotometry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide involves the reaction of 4,5-dimethylthiazol-2-amine with benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with sodium azide to form the tetrazole ring. The final step involves the bromination of the tetrazole to yield the desired compound .
Industrial Production Methods
Industrial production of MTT typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide primarily undergoes reduction reactions. The compound is reduced by mitochondrial enzymes in living cells to form a purple formazan product .
Common Reagents and Conditions
The reduction of MTT to formazan typically occurs in the presence of NAD(P)H-dependent cellular oxidoreductase enzymes. The reaction is carried out under physiological conditions, usually at 37°C and in the presence of cell culture media .
Major Products
The major product of the reduction reaction is the purple formazan, which is insoluble in water and can be solubilized using solvents like dimethyl sulfoxide (DMSO) for quantification .
科学的研究の応用
2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide is extensively used in scientific research for:
Cell Viability Assays: MTT is a standard reagent for assessing cell viability, proliferation, and cytotoxicity in various cell lines.
Drug Screening: It is used to evaluate the cytotoxic effects of potential therapeutic agents on cancer cells.
Metabolic Activity Studies: The reduction of MTT to formazan is an indicator of cellular metabolic activity, making it useful in studies of cell metabolism.
作用機序
The mechanism of action of MTT involves its reduction by mitochondrial enzymes to form a purple formazan product. This reduction is facilitated by NAD(P)H-dependent cellular oxidoreductase enzymes, which reflect the number of viable cells present. The formazan product accumulates within the cells and can be quantified by measuring its absorbance .
類似化合物との比較
Similar Compounds
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT but produces a water-soluble formazan product, eliminating the need for a solubilization step.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): Also produces a water-soluble formazan product and is often used in one-step assays.
Uniqueness
MTT is unique in its widespread use and reliability for cell viability assays. Its reduction to an insoluble formazan product allows for easy quantification of cell metabolic activity, making it a gold standard in cytotoxicity and proliferation studies .
特性
分子式 |
C18H18BrN5S |
|---|---|
分子量 |
416.3 g/mol |
IUPAC名 |
2-(2,5-diphenyl-1,3-dihydrotetrazol-3-ium-3-yl)-4,5-dimethyl-1,3-thiazole;bromide |
InChI |
InChI=1S/C18H17N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3,(H,20,21);1H |
InChIキー |
NBWRJAOOMGASJP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)[NH+]2N=C(NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-Butyl 4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-2-methylpiperazine-1-carboxylate](/img/structure/B11825213.png)


![tert-butyl (3aR,4S)-4-(((benzyloxy)carbonyl)amino)-6-cyano-2-oxo-3a,4,5,6-tetrahydrobenzo[d]oxazole-3(2H)-carboxylate](/img/structure/B11825229.png)

![(4R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-7-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B11825246.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B11825256.png)


![methyl 2-ethoxy-1-((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B11825268.png)

